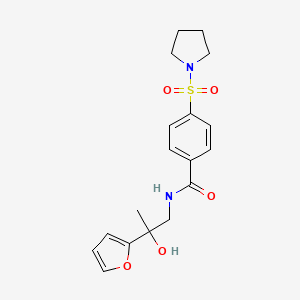

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as FPH1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. FPH1 is a specific inhibitor of the enzyme USP1, which is involved in the DNA damage response pathway.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

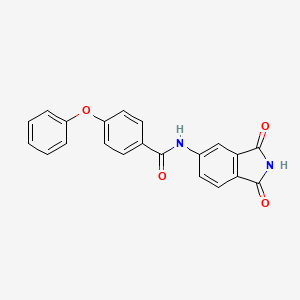

The synthesis and chemical reactions of compounds with similar structures involve complex processes aiming to achieve high yields and selectivity under controlled conditions. For example, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide, through the catalytic action of triethylamine, demonstrates the intricate nature of producing specific compounds with high yield and the importance of reaction conditions in organic synthesis (H. Dian, 2010). Another study discusses the synthesis and polymerization of O-substituted-N-hydroxymaleimides, revealing the utility of the reverse Diels-Alder reaction in preparing N-substituted maleimides, which cannot be obtained by direct dehydration of maleamic acids due to the formation of isomaleimides (M. Narita, T. Teramoto, M. Okawara, 1971).

Pharmacological Characterization

In the domain of pharmacology, studies on similar compounds demonstrate the potential for therapeutic applications. For instance, PF-04455242, a novel κ-opioid receptor antagonist, exhibits high affinity and selectivity, highlighting the therapeutic potential of such compounds in treating depression and addiction disorders (S. Grimwood et al., 2011). This underscores the broader relevance of chemical compounds in medical research, particularly in identifying new therapeutic targets and mechanisms.

Material Science and Organic Chemistry

Research on furan derivatives and their incorporation into polymers and other materials illustrates the breadth of applications for such compounds. The study on the photocatalytic degradation of pyridine, a structure-related compound, in water using TiO2, emphasizes the environmental applications of these compounds in removing noxious chemicals from water through advanced oxidation processes (C. Maillard-Dupuy et al., 1994).

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-18(22,16-5-4-12-25-16)13-19-17(21)14-6-8-15(9-7-14)26(23,24)20-10-2-3-11-20/h4-9,12,22H,2-3,10-11,13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJAPYVRECFXLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-hydroxypropyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]propanoic acid](/img/structure/B2994389.png)

![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2994407.png)